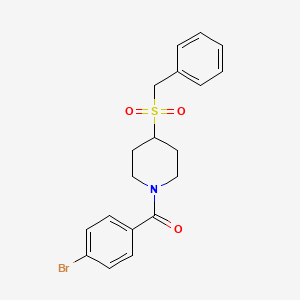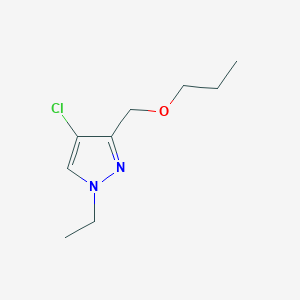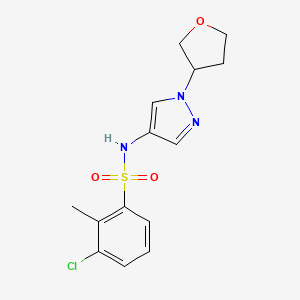
2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide, also known as FTA, is a chemical compound that has been widely studied in scientific research. It belongs to the class of thiazole compounds and has been found to have potential applications in various fields such as medicine, pharmacology, and biochemistry.
作用機序
The mechanism of action of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide has been found to have anti-inflammatory and analgesic effects in vivo. It has also been found to inhibit the growth of cancer cells in vitro. In addition, 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide has been found to have fluorescent properties, which make it useful as a probe for the detection of metal ions.
実験室実験の利点と制限
One advantage of using 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide in lab experiments is its potential for use in drug delivery systems. Its fluorescent properties also make it useful as a probe for the detection of metal ions. However, one limitation of using 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
将来の方向性
There are several future directions for the study of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide. One direction is the further study of its potential as a drug delivery system. Another direction is the study of its fluorescent properties for use in the detection of metal ions. Additionally, further research is needed to fully understand its mechanism of action and its effects in vivo.
合成法
The synthesis method of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide involves the reaction of 2-aminothiazole with 4-fluoroaniline in the presence of acetic anhydride to form 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide. This intermediate is then reacted with 1-phenylethylamine in the presence of acetic anhydride to form the final product, 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide.
科学的研究の応用
2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide has been studied extensively in scientific research due to its potential applications in various fields. In medicine, it has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. In pharmacology, 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide has been studied for its potential use as a drug delivery system. In biochemistry, 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13(14-5-3-2-4-6-14)21-18(24)11-17-12-25-19(23-17)22-16-9-7-15(20)8-10-16/h2-10,12-13H,11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCSKMRADSJUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2451957.png)

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2451962.png)


![N-(2-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451968.png)


![N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide](/img/structure/B2451972.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2451974.png)

![[1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2451976.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2451979.png)